6-Amino-2-oxo-1-propyl-1,2-dihydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydropyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through a multicomponent reaction involving urea, an aldehyde, and a β-ketoesterThe reaction is carried out by heating the reactants in a solvent like ethanol or acetic acid .
Industrial Production Methods
For industrial-scale production, microwave-assisted synthesis has been explored to enhance the reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption. The microwave-assisted Biginelli reaction has been shown to produce high yields of 4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydropyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent.
Agriculture: The compound and its derivatives have been explored for their potential use as pesticides and herbicides.
Materials Science: The compound has been investigated for its potential use in the development of organic photovoltaic materials and other advanced materials.
Wirkmechanismus
The mechanism of action of 4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. In medicinal applications, the compound can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound is structurally similar but contains a thioxo group instead of an imino group.
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound lacks the imino group and has different chemical properties.
Uniqueness
4-Imino-2-oxo-3-propyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its imino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new bioactive compounds .
Eigenschaften
CAS-Nummer |
5395-48-2 |
---|---|
Molekularformel |
C8H10N4O |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
6-amino-2-oxo-1-propylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c1-2-3-12-7(10)6(4-9)5-11-8(12)13/h5H,2-3,10H2,1H3 |
InChI-Schlüssel |
RSEJGMNLDSFQJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=C(C=NC1=O)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.